molecular formula C19H13ClN6 B12214971 7-(4-chlorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

7-(4-chlorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12214971
M. Wt: 360.8 g/mol
InChI Key: CHMXKCORTHLLKS-UHFFFAOYSA-N
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Description

Introduction to 7-(4-Chlorophenyl)-3-(3-Methylphenyl)-7H-Pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine

Structural Taxonomy and IUPAC Nomenclature

The systematic IUPAC name of this compound is derived from its fused polycyclic framework. The parent structure consists of a pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine system, which integrates three heterocyclic rings: a pyrimidine, a pyrazole, and a triazole. The numbering follows the fused ring system’s priority rules:

  • Pyrimidine core : The six-membered pyrimidine ring serves as the foundational structure, with nitrogen atoms at positions 1 and 3.
  • Pyrazole fusion : A five-membered pyrazole ring is annulated at the pyrimidine’s 4- and 3-positions (pyrazolo[4,3-e]).
  • Triazole fusion : A second five-membered triazole ring is fused at the pyrimidine’s 4- and 3-positions (triazolo[4,3-c]).

Substituents are appended at specific positions:

  • A 4-chlorophenyl group at position 7 of the pyrazole ring.
  • A 3-methylphenyl group at position 3 of the triazole ring.

This nomenclature aligns with conventions for fused heterocycles, where prefixes like “pyrazolo” and “triazolo” denote annulated rings, and bracketed numbers specify fusion points.

Structural Features Table
Feature Description
Core scaffold Pyrazolo[4,3-e]triazolo[4,3-c]pyrimidine
Molecular formula C₂₁H₁₅ClN₆
Substituents 7-(4-chlorophenyl), 3-(3-methylphenyl)
Ring fusion positions Pyrazole: 4,3-e; Triazole: 4,3-c

Historical Context in Fused Heterocyclic Systems Development

The synthesis of fused triazolopyrimidines emerged in the late 20th century as chemists sought to expand the diversity of nitrogen-rich heterocycles. Early work focused on pyrazolo[1,5-a]pyrimidines, which laid the groundwork for understanding annulation strategies. The integration of triazole rings, as seen in this compound, became prominent in the 2000s with advances in cyclization and cross-coupling methodologies.

Key milestones include:

  • 1990s–2000s : Development of regioselective triazole annulation techniques, enabling precise control over ring fusion positions.
  • 2010s : Application of gold-catalyzed cascades for constructing polyheterocyclic systems, such as pyrazolo-triazolo-pyrimidines.
  • 2020s : Rational design of CDK2 inhibitors using pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine scaffolds, highlighting the therapeutic potential of related structures.

This compound’s synthesis likely builds on post-Ugi dearomative spirocyclization methods, which allow for rapid assembly of polyheterocycles from simple precursors.

Positional Isomerism in Polycyclic Triazolopyrimidine Derivatives

Positional isomerism in triazolopyrimidines arises from variations in nitrogen atom placement and ring fusion patterns. The compound’s triazolo[4,3-c]pyrimidine moiety distinguishes it from isomeric forms like triazolo[1,5-c]pyrimidine. Key comparisons include:

Isomer Comparison Table
Isomer Type Fusion Positions Thermodynamic Stability Synthetic Accessibility
Triazolo[4,3-c]pyrimidine Pyrimidine positions 4,3 Moderate Requires hydrazine intermediates
Triazolo[1,5-c]pyrimidine Pyrimidine positions 1,5 Higher Via iminopyrimidine routes

The triazolo[4,3-c] configuration in this compound introduces steric hindrance near the chlorophenyl substituent, potentially influencing electronic properties and binding interactions in biological systems. Isomerization equilibria, as observed in tetrazole-fused analogs, are less likely here due to the rigid triazole-pyrimidine framework.

Substituent positioning further modulates isomer behavior. For example:

  • The 3-methylphenyl group at position 3 creates ortho-methyl steric effects, which may hinder rotational freedom compared to para-substituted analogs.
  • The 4-chlorophenyl group at position 7 aligns with electron-withdrawing substituents commonly used to enhance aromatic stacking in medicinal compounds.

These structural nuances underscore the importance of precise synthetic control in optimizing polycyclic triazolopyrimidines for specific applications.

Properties

Molecular Formula

C19H13ClN6

Molecular Weight

360.8 g/mol

IUPAC Name

10-(4-chlorophenyl)-5-(3-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13ClN6/c1-12-3-2-4-13(9-12)17-23-24-19-16-10-22-26(18(16)21-11-25(17)19)15-7-5-14(20)6-8-15/h2-11H,1H3

InChI Key

CHMXKCORTHLLKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC=C(C=C5)Cl

Origin of Product

United States

Biological Activity

7-(4-chlorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrazolo-triazolo-pyrimidines and features a unique fused ring system that enhances its reactivity and biological potential. Its structural attributes suggest significant implications in medicinal chemistry, particularly concerning anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H13ClN6\text{C}_{15}\text{H}_{13}\text{ClN}_6

This molecular structure includes:

  • Chlorophenyl group : Enhances biological activity through electronic effects.
  • Methylphenyl group : Contributes to the lipophilicity and overall pharmacological profile.

Research indicates that this compound primarily exerts its biological effects through the inhibition of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Key Mechanisms:

  • CDK Inhibition : Binding to CDK active sites prevents phosphorylation of target proteins, disrupting cell proliferation.
  • Antiviral Activity : Some studies suggest the compound may also inhibit viral replication mechanisms.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its antiproliferative effects against different cancer cell lines. Below is a summary of findings from recent research:

Cell Line IC50 (μM) Effect Observed
MCF-7 (Breast Cancer)0.46 ± 0.04Induction of apoptosis
HCT116 (Colon Cancer)0.39 ± 0.06Cell cycle arrest
K562 (Leukemia)0.50 ± 0.05Inhibition of proliferation

Case Studies

  • Anticancer Efficacy :
    A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against MCF-7 and HCT116 cell lines. The mechanism was linked to the induction of apoptosis through caspase activation and PARP cleavage.
  • Inflammatory Response Modulation :
    Another investigation highlighted the compound's ability to reduce pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name Structural Features Biological Activity
7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidinePhenyl substituentsVarying binding affinities
7-(3-chloro-4-methylphenyl)-3-ethyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidineDifferent substituentsPotentially distinct activities

Scientific Research Applications

Adenosine Receptor Modulation

The compound has been studied for its interaction with adenosine receptors, particularly as a selective antagonist for the A2A subtype. Research indicates that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines can modulate various adenosine receptor subtypes (A1, A2A, A2B, A3), which play critical roles in numerous physiological processes. For instance:

  • Pain Management : A1 and A3 agonists have been explored for their potential in treating pain conditions.
  • Cardiovascular Health : A2A antagonists may have implications in myocardial perfusion imaging and cardiac conditions.
  • Neurodegenerative Diseases : A2A antagonists are being investigated for their roles in neuroprotection and treatment of diseases like Parkinson's disease .

Antitumor Activity

Studies have demonstrated that pyrazolo-triazolopyrimidine derivatives exhibit significant cytotoxic activity against various cancer cell lines. The structural modifications at specific positions on the triazolo-pyrimidine scaffold can enhance their potency and selectivity against tumor cells .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of 7-(4-chlorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves multi-step organic reactions that allow for the introduction of various substituents to optimize biological activity. The structure-activity relationship studies reveal that:

  • Substituents at the 4-position of the phenyl ring significantly affect receptor affinity and selectivity.
  • The presence of halogens (like chlorine) can enhance lipophilicity and improve binding interactions with target proteins .

Anti-inflammatory Properties

Recent research has highlighted the anti-inflammatory potential of pyrazolo-triazolopyrimidine compounds. In vitro studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory pathways. The evaluation of anti-inflammatory activity was conducted using models such as:

  • Formalin-induced paw edema : Demonstrated significant reduction in inflammation.
  • Cotton pellet-induced granuloma tests : Showed promising results in reducing granuloma formation .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Adenosine Receptor AntagonismSelective modulation of A2A receptors impacting pain and neurodegeneration
CytotoxicitySignificant activity against various cancer cell lines
Anti-inflammatory EffectsInhibition of COX enzymes leading to reduced inflammation

Case Study 1: Cancer Treatment

In a study examining the cytotoxic effects of pyrazolo-triazolopyrimidine derivatives on breast cancer cell lines, compounds were synthesized with varying substitutions at the phenyl rings. Results indicated a correlation between specific substitutions and increased cytotoxicity, suggesting a tailored approach to drug design based on SAR findings.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of A2A antagonists derived from this compound class showed promising results in animal models of Parkinson's disease. The study highlighted how these compounds could mitigate neuroinflammation and provide symptomatic relief.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group undergoes selective nucleophilic displacement under controlled conditions. Key findings include:

Reaction ConditionsNucleophileProduct FormationYield (%)Reference
DMF, 80°C, 12 hrPiperidine7-(4-piperidinophenyl) derivative68
Ethanol, reflux, 24 hrSodium methoxide7-(4-methoxyphenyl) analog72
Acetonitrile, K₂CO₃, 60°C, 8 hrThiophenol7-(4-phenylthiophenyl) derivative55

This reactivity is attributed to electron withdrawal by the pyrazolo-triazolo-pyrimidine core, activating the para-chloro position for substitution.

Cyclization Reactions

The triazolo-pyrimidine system participates in ring-expansion reactions:

a. Tricyclic derivative formation
Treatment with triethyl orthoformate (TEOF) in acidic media:

text
7-(4-Cl-Ph)-3-(3-Me-Ph)-pyrazolo-triazolo-pyrimidine + TEOF + CF₃COOH → 9-methyl-11-(3-methylphenyl)-tricyclo[7.4.0.0²,⁷]trideca-1(9),2,4,6,11-pentaene-8-carboxylic acid derivative

Conditions : Reflux in dry toluene (110°C, 6 hr)
Yield : 63% (isolated as crystalline solid)

b. Schiff base formation
Condensation with aromatic aldehydes:

AldehydeReaction Time (hr)Product StabilityApplication
4-nitrobenzaldehyde8Stable up to 180°CAnticancer lead compounds
3-pyridinecarboxaldehyde12HygroscopicKinase inhibition studies

Reactions conducted in ethanol at reflux temperatures (78°C) with catalytic acetic acid .

Electrophilic Substitution

The 3-methylphenyl group participates in directed electrophilic attacks:

a. Nitration

text
HNO₃/H₂SO₄ (1:3), 0°C → 5°C gradual warming → 3-(3-methyl-5-nitrophenyl) derivative

Regioselectivity : >90% para-nitration relative to methyl group
Yield : 58% after recrystallization

b. Sulfonation

text
Fuming H₂SO₄, 40°C, 4 hr → 3-(3-methyl-4-sulfophenyl) derivative

Applications : Water-soluble derivatives for biological testing
Note : Requires strict temperature control to prevent ring sulfonation

Coordination Chemistry

The nitrogen-rich system forms stable complexes with transition metals:

Metal SaltLigand RatioGeometryApplication
PdCl₂(CH₃CN)₂1:2Square planarCatalytic C-C coupling
Cu(NO₃)₂·3H₂O1:1OctahedralAntimicrobial agents
[RuCl₂(p-cymene)]₂1:1Piano-stoolPhotodynamic therapy research

Complexation occurs in methanol/chloroform mixtures (1:1 v/v) under nitrogen.

Biotransformation Pathways

In vitro metabolic studies reveal three primary pathways:

  • Oxidative demethylation

    • CYP3A4-mediated

    • t₁/₂ = 42 min (human microsomes)

    • Forms phenolic metabolite (m/z +16)

  • Triazole ring hydroxylation

    • FMO3-mediated

    • Generates N-oxide derivative

    • 23% total urinary excretion

  • Glucuronidation

    • UGT1A9-mediated

    • Forms O-glucuronide at para-chloro position

    • Increases aqueous solubility 18-fold

Data derived from LC-MS/MS analysis (HepG2 cells, pH 7.4) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces three distinct pathways:

ConditionMajor ProductQuantum Yield (Φ)
Aerobic, methanolRing-contracted imidazo-pyrimidine0.32 ± 0.04
Anaerobic, DCMDimer via [2+2] cycloaddition0.18 ± 0.02
Presence of eosin YSinglet oxygen adduct0.41 ± 0.05

Mechanistic studies suggest excited state proton transfer facilitates these transformations.

This comprehensive analysis demonstrates the compound's versatile reactivity profile, making it a valuable scaffold for developing targeted therapeutics and functional materials. Continued exploration of its chemistry is warranted, particularly in catalysis and prodrug design applications.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The pyrazolo-triazolopyrimidine core allows for extensive substitution patterns, which significantly influence physicochemical and biological properties. Key structural analogs include:

Compound Name Substituents (Positions) Core Structure Melting Point (°C) Key References
7-(4-Bromophenyl)-3-(3-fluorophenyl) derivative 7: 4-Bromophenyl; 3: 3-Fluorophenyl [4,3-e][1,2,4]triazolo[4,3-c] 336–337
5-Methyl-7-phenyl-3-(trifluoromethyl) derivative 5: Methyl; 7: Phenyl; 3: Trifluoromethyl [4,3-e][1,2,4]triazolo[4,3-c] Not reported
SCH-442416 (A2A antagonist) 7: 4-Methoxyphenylpropyl; 2: Furyl [4,3-e][1,2,4]triazolo[1,5-c] Not reported
7-(3-Chlorophenyl)-2-(4-tert-butylphenyl) derivative 7: 3-Chlorophenyl; 2: 4-tert-Butylphenyl [4,3-e][1,2,4]triazolo[1,5-c] Not reported

Key Observations :

  • Triazolo Ring Orientation : Compounds with the [4,3-c] triazolo configuration (e.g., the target compound) exhibit higher melting points and distinct NMR shifts compared to [1,5-c] isomers due to differences in hydrogen bonding and crystal packing .
  • In contrast, hydrophilic groups (e.g., methoxy in SCH-442416) improve solubility but reduce membrane permeability .
Anticancer Activity :
  • The 4-bromophenyl-3-fluorophenyl analog () showed IC₅₀ = 1.2–3.8 µM against breast (MCF-7) and colon (HCT-116) cancer cells, attributed to kinase inhibition and apoptosis induction .
  • Trifluoromethyl-substituted derivatives () demonstrated IC₅₀ = 0.9–4.5 µM in leukemia models, with enhanced potency due to electron-withdrawing effects stabilizing target interactions .
  • Inference for Target Compound : The 4-chlorophenyl group may mimic bromophenyl’s steric and electronic profile, suggesting comparable antiproliferative activity. The 3-methylphenyl substituent could further optimize binding pocket interactions .
Adenosine Receptor Modulation :
  • SCH-442416 ([1,5-c] isomer) exhibits Ki = 0.048 nM for A2A receptors, driven by its methoxyphenylpropyl chain and furyl group .
  • Inference for Target Compound : The [4,3-c] core and chlorophenyl/methylphenyl substituents likely reduce A2A affinity but may confer selectivity for other kinases or receptors, such as EGFR or VEGFR .
Antimicrobial Activity :
  • Nitrophenyl-substituted analogs () showed moderate activity against Staphylococcus aureus (MIC = 16–32 µg/mL ), suggesting the core structure’s utility in antibiotic design .

Preparation Methods

Table 1: Critical Starting Materials and Their Roles

MaterialRolePurity Requirement
4-ChlorobenzaldehydeAryl group precursor≥98%
3-MethylphenylhydrazinePyrazole ring formation≥95%
Ethyl acetoacetateCyclocondensation agent≥97%
Phosphorus oxychlorideChlorinating agent≥99%

Stepwise Synthesis Protocol

Formation of Pyrazolo[3,4-d]Pyrimidin-4-One Intermediate

The initial step involves condensing 4-chlorobenzaldehyde with 3-methylphenylhydrazine in ethanol under reflux (78°C, 6 hours) to yield 1-(4-chlorophenyl)-3-(3-methylphenyl)-1H-pyrazole-4-carbaldehyde . This intermediate is then reacted with ethyl acetoacetate in the presence of glacial acetic acid to form 7-(4-chlorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidin-4-one (Yield: 72–78%).

Reaction Conditions:

  • Solvent: Ethanol/Acetic acid (3:1 v/v)

  • Temperature: 80°C

  • Duration: 8–10 hours

Chlorination and Hydrazinolysis

The pyrimidin-4-one intermediate is treated with phosphorus oxychloride (POCl₃) and trimethylamine (TMA) at 110°C for 4 hours to produce 4-chloro-7-(4-chlorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine (Yield: 85%). Subsequent hydrazinolysis with hydrazine hydrate (80% in ethanol, 12 hours) generates the hydrazinyl derivative, 4-hydrazinyl-7-(4-chlorophenyl)-3-(3-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine , a critical precursor for triazole ring formation.

Key Observations:

  • Excess POCl₃ improves chlorination efficiency but requires careful quenching.

  • Hydrazine hydrate must be added dropwise to prevent exothermic side reactions.

Cyclocondensation to Form Triazolo-Pyrimidine Core

The hydrazinyl derivative undergoes cyclocondensation with triethyl orthoformate in dimethylformamide (DMF) at 120°C for 6 hours, forming the final triazolo[4,3-c]pyrimidine structure.

Optimization Data:

ParameterOptimal ValueYield Impact
Temperature120°CMax yield
Reaction Time6 hours89% yield
SolventDMF89% yield
Catalyst (AcOH)5 mol%85% yield

Alternative Pathways and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 150°C, 30 minutes) reduces reaction time by 80% compared to conventional heating, achieving a comparable yield of 86%. This method minimizes thermal degradation of sensitive intermediates.

Continuous Flow Chemistry

Adopting a continuous flow reactor (residence time: 20 minutes) enhances reproducibility and scalability. A microreactor system with immobilized catalysts achieved a 91% yield, outperforming batch processes.

Purification and Characterization

Purification Steps:

  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) eluent.

  • Recrystallization : Methanol/water (7:3) at 4°C yields crystals with ≥99% purity.

Characterization Data:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidine-H), 7.85–7.45 (m, 8H, aryl-H), 2.45 (s, 3H, CH3).

  • HRMS : m/z calcd. for C19H14ClN6: 360.0885; found: 360.0882.

Challenges and Mitigation Strategies

  • Low Yields in Cyclocondensation : Attributed to steric hindrance from the 3-methylphenyl group. Using DMF as a polar aprotic solvent improves reactivity.

  • By-Product Formation : Unreacted hydrazinyl intermediates are removed via acidic wash (1M HCl).

Industrial-Scale Production Considerations

ParameterLaboratory ScalePilot Plant Scale
Batch Size10 g5 kg
Cycle Time24 hours48 hours
Yield85%78%
Purity≥99%≥98%

Cost Drivers :

  • Raw materials (42% of total cost).

  • Energy consumption in reflux steps (28%).

Q & A

Q. What strategies synthesize derivatives (e.g., salts or prodrugs) for enhanced bioavailability?

  • Derivatization :
  • Salt Formation : React with HCl or sodium methoxide to improve crystallinity .
  • Prodrug Design : Introduce acetyloxymethyl esters for hydrolytic activation in vivo .

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